O-Heptylhydroxylamine Hydrochloride

Description

These compounds are widely used in organic synthesis, catalysis, and pharmaceutical research due to their reactivity as nucleophiles and reducing agents .

Key inferred characteristics:

- Molecular weight: ~167.64 g/mol (calculated).

- Solubility: Likely low water solubility due to the long hydrophobic heptyl chain, with higher solubility in organic solvents like DMSO or ethanol (based on trends from analogs) .

- Stability: Expected to require storage at low temperatures (e.g., -20°C) to prevent decomposition, similar to O-benzyl and O-methyl derivatives .

Properties

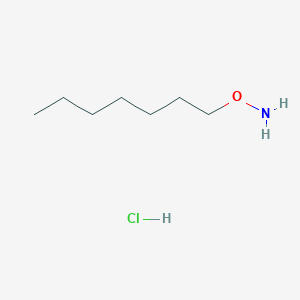

Molecular Formula |

C7H18ClNO |

|---|---|

Molecular Weight |

167.68 g/mol |

IUPAC Name |

O-heptylhydroxylamine;hydrochloride |

InChI |

InChI=1S/C7H17NO.ClH/c1-2-3-4-5-6-7-9-8;/h2-8H2,1H3;1H |

InChI Key |

USUFYLLREWGPDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCON.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of O-Heptylhydroxylamine Hydrochloride can be achieved through various methods. One common method involves the reaction of heptylamine with hydroxylamine hydrochloride under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products . Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.

Chemical Reactions Analysis

O-Heptylhydroxylamine Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: It can be reduced to form primary amines.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

O-Heptylhydroxylamine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxamic acids.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.

Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of O-Heptylhydroxylamine Hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It can form stable complexes with metal ions, which can be utilized in catalytic processes. The compound’s hydroxylamine group can also undergo redox reactions, making it useful in oxidation-reduction studies .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares O-Heptylhydroxylamine Hydrochloride with key analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility | Storage Conditions | Key Applications |

|---|---|---|---|---|---|

| O-Heptylhydroxylamine HCl | C₇H₁₈ClNO | 167.64 (calc.) | Low in water; soluble in organics | -20°C (inferred) | Organic synthesis, drug delivery (inferred) |

| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | 84 g/100g (water, 20°C) | Hygroscopic, RT | Reducing agent, photography |

| O-Benzylhydroxylamine HCl | C₇H₉NO·HCl | 159.6 | Soluble in DMSO, DMF (~10 mg/mL) | -20°C | Peptide synthesis, research |

| O-Phenylhydroxylamine HCl | C₆H₇NO·HCl | 145.59 | Limited data; likely organic-soluble | RT | Intermediate in organic reactions |

| O-Methylhydroxylamine HCl | CH₃ONH₂·HCl | 83.5 | Water, DMSO, methanol | Hygroscopic, RT | Oxime preparation, biochemistry |

| O-tert-Butylhydroxylamine HCl | (CH₃)₃CONH₂·HCl | 125.60 | Organic solvents | RT | Antioxidant, polymer stabilization |

Functional Differences

- Hydrophobicity : The heptyl group imparts significant lipophilicity, making O-Heptylhydroxylamine HCl less water-soluble than Hydroxylamine HCl or O-Methyl derivatives. This property may enhance membrane permeability in drug design .

- Reactivity : Shorter-chain derivatives (e.g., O-Methyl) are more reactive in aqueous environments, while bulkier groups (e.g., O-Benzyl) stabilize intermediates in peptide coupling reactions .

- Stability : Longer alkyl chains (heptyl) may reduce hygroscopicity but increase sensitivity to thermal degradation compared to aromatic derivatives like O-Phenyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.